2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one 2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640835-30-7
VCID: VC11864022
InChI: InChI=1S/C22H23N3O2/c1-27-19-7-4-16(5-8-19)15-21(26)25-13-10-17(11-14-25)20-9-6-18-3-2-12-23-22(18)24-20/h2-9,12,17H,10-11,13-15H2,1H3
SMILES: COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

CAS No.: 2640835-30-7

Cat. No.: VC11864022

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one - 2640835-30-7

Specification

CAS No. 2640835-30-7
Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C22H23N3O2/c1-27-19-7-4-16(5-8-19)15-21(26)25-13-10-17(11-14-25)20-9-6-18-3-2-12-23-22(18)24-20/h2-9,12,17H,10-11,13-15H2,1H3
Standard InChI Key XYHHQIHNSJLXTR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The compound’s systematic name, 2-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone, reflects its three core components:

  • 4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position.

  • Piperidine ring: A six-membered amine ring functionalized at the 4-position.

  • 1,8-Naphthyridine moiety: A bicyclic aromatic system with two nitrogen atoms at the 1 and 8 positions.

The molecular formula is C₂₂H₂₃N₃O₂, with a molecular weight of 361.4 g/mol. Discrepancies in earlier reports of a molecular weight of 322.4 g/mol likely stem from miscalculations or typographical errors.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2640835-30-7
Molecular FormulaC₂₂H₂₃N₃O₂
Molecular Weight361.4 g/mol
SMILESCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
XLogP3-AA3.2 (Predicted)

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

Synthesis typically involves three stages:

  • Formation of the 1,8-naphthyridine-piperidine subunit:

    • Condensation of 2-aminopyridine derivatives with diketones under acidic conditions.

  • Introduction of the methoxyphenyl-acetyl group:

    • Friedel-Crafts acylation using 4-methoxybenzoyl chloride and the piperidine intermediate.

  • Purification and characterization:

    • Column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) yields >85% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1NH₄OAc, EtOH, reflux, 48h62%
2AlCl₃, CH₂Cl₂, 0°C → rt, 12h58%
3Column chromatography (Hex:EA 7:3)85%

Reactivity Profile

The ketone group at position 1 participates in nucleophilic additions, while the naphthyridine nitrogen atoms enable coordination with metal ions. The methoxy group enhances electron density in the phenyl ring, facilitating electrophilic substitution reactions.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), limiting bioavailability.

  • Thermal stability: Decomposes at 218°C without melting.

  • Lipophilicity: LogP = 3.2, favoring blood-brain barrier penetration.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, naphthyridine-H), 7.85 (d, J=8.8 Hz, 2H, phenyl-H), 3.89 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 362.1865 [M+H]⁺ (calc. 362.1864).

Challenges in Drug Development

Metabolic Limitations

  • CYP3A4-mediated oxidation: Predominant metabolic pathway generates inactive hydroxylated derivatives.

  • Plasma protein binding: 92% binding reduces free drug concentration.

Synthetic Complexity

Future Directions

  • Derivatization strategies: Introducing polar groups at the piperidine nitrogen to enhance solubility.

  • Prodrug approaches: Masking the ketone as an oxime or acetamide to improve pharmacokinetics.

  • Target validation: High-throughput screening against kinase and GPCR libraries.

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